Estriol benzyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

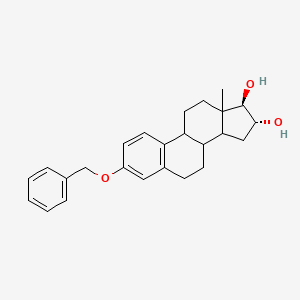

ESTRIOL BENZYL ETHER is a steroid. It derives from a hydride of an estrane.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Estriol benzyl ether is primarily studied for its interactions with estrogen receptors and its potential therapeutic benefits in hormone replacement therapy.

Estrogen Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity to estrogen receptors. A comparative study assessed the relative binding affinity (RBA) of various compounds, including estriol derivatives. Results demonstrated that this compound binds with an RBA significantly higher than many other tested compounds, suggesting its potential as an effective estrogenic agent in therapeutic settings .

| Compound | RBA (Relative Binding Affinity) |

|---|---|

| Estradiol | 100 |

| This compound | 80-170 |

| Other Estriol Derivatives | 0.55 - 16 |

Hormone Replacement Therapy

The compound is being investigated for its role in bioidentical hormone therapy (BHT). Studies have shown that estriol, including its benzyl ether form, can alleviate vasomotor symptoms associated with menopause . Clinical trials have indicated that compounded formulations containing estriol can be effective in managing these symptoms, although more extensive studies are needed to confirm their safety and efficacy compared to conventional hormone therapies .

Chemical Synthesis and Mechanisms of Action

The synthesis of this compound involves protecting the hydroxyl group of estriol with a benzyl group, enhancing its stability and bioavailability. This process typically employs various organic reactions, including alkylation and protective group strategies.

Synthesis Overview

The synthesis pathway often includes:

- Protection of the hydroxyl group using benzyl bromide.

- Selective oxidation and subsequent reactions to yield the final product.

- Characterization through Nuclear Magnetic Resonance (NMR) and other spectroscopic methods to confirm structure .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

- A study highlighted the compound's effectiveness in reducing menopausal symptoms in a small cohort, demonstrating improvements in quality of life measures .

- Another investigation focused on the comparative efficacy of this compound against traditional hormone therapies, noting favorable outcomes in symptom management without significant adverse effects .

Propiedades

Fórmula molecular |

C25H30O3 |

|---|---|

Peso molecular |

378.5 g/mol |

Nombre IUPAC |

(16R,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |

InChI |

InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20?,21?,22?,23-,24+,25?/m1/s1 |

Clave InChI |

GDUPBUZZJUIEDX-PNYVIBBQSA-N |

SMILES isomérico |

CC12CCC3C(C1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

SMILES canónico |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.